3-O-Methylmannose
Overview
Description
3-O-Methylmannose: is a methylated derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the mannose molecule. It is found in various biological systems, particularly in certain mycobacteria, where it plays a role in the structure and function of polysaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylmannose typically involves the methylation of mannose. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective methylation of the hydroxyl group at the third carbon position .
Industrial Production Methods: Industrial production of this compound is less common, but it can be achieved through similar methylation processes on a larger scale. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-O-Methylmannose can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Products include this compound aldehyde or ketone derivatives.
Reduction: Products include reduced forms of this compound.
Substitution: Products include various substituted derivatives of this compound.
Scientific Research Applications
3-O-Methylmannose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying carbohydrate chemistry.
Medicine: Research into its role in mycobacterial physiology can contribute to the development of new treatments for diseases caused by mycobacteria, such as tuberculosis.
Mechanism of Action
The mechanism of action of 3-O-Methylmannose involves its incorporation into polysaccharides in mycobacteria. The methylation of mannose residues affects the structure and function of these polysaccharides, which are critical for the integrity and functionality of the mycobacterial cell envelope. This, in turn, influences the bacterium’s ability to resist environmental stresses and antimicrobial agents .
Comparison with Similar Compounds
6-O-Methylglucose: Another methylated sugar found in mycobacteria, involved in similar biological processes.
Mannose: The parent compound of 3-O-Methylmannose, widely found in nature and involved in various biological functions.
Methylated Polysaccharides: A broader category of compounds that includes various methylated sugars with diverse biological roles.
Uniqueness: this compound is unique due to its specific methylation at the third carbon position, which imparts distinct structural and functional properties compared to other methylated sugars. This specificity is crucial for its role in mycobacterial polysaccharides and their associated biological functions .
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-DBRKOABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183480 | |
Record name | 3-O-Methylmannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-60-3 | |
Record name | 3-O-Methylmannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Methylmannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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